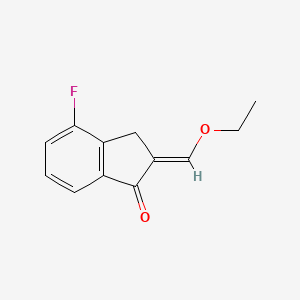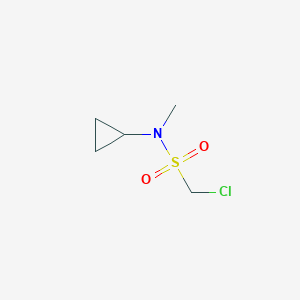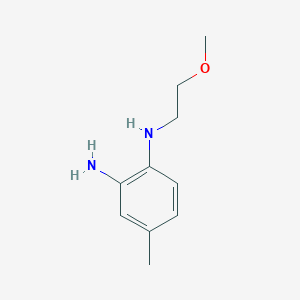
1-N-(2-methoxyethyl)-4-methylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-(2-methoxyethyl)-4-methylbenzene-1,2-diamine is an organic compound with a complex structure that includes a benzene ring substituted with a methoxyethyl group and two amine groups
Preparation Methods
The synthesis of 1-N-(2-methoxyethyl)-4-methylbenzene-1,2-diamine can be achieved through several routes. One common method involves the reaction of 4-methylbenzene-1,2-diamine with 2-methoxyethyl chloride under basic conditions. The reaction typically requires a solvent such as toluene and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-N-(2-methoxyethyl)-4-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups, to form various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-N-(2-methoxyethyl)-4-methylbenzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It finds applications in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-N-(2-methoxyethyl)-4-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-N-(2-methoxyethyl)-4-methylbenzene-1,2-diamine can be compared with similar compounds such as:
1-N-(2-phenoxyethyl)-4-methylbenzene-1,2-diamine: This compound has a phenoxyethyl group instead of a methoxyethyl group, leading to different chemical and biological properties.
4-methylbenzene-1,2-diamine: Lacks the methoxyethyl group, making it less versatile in certain chemical reactions.
1-N-(2-methoxyethyl)-benzene-1,2-diamine: Similar structure but without the methyl group, affecting its reactivity and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-N-(2-methoxyethyl)-4-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H16N2O/c1-8-3-4-10(9(11)7-8)12-5-6-13-2/h3-4,7,12H,5-6,11H2,1-2H3 |
InChI Key |
OQIXWRYBSGAIFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCOC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



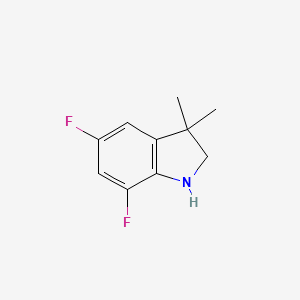
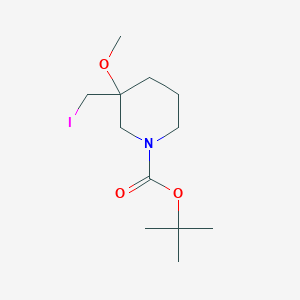
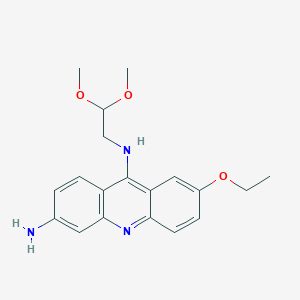

![3-Bromo-5,7-diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240888.png)
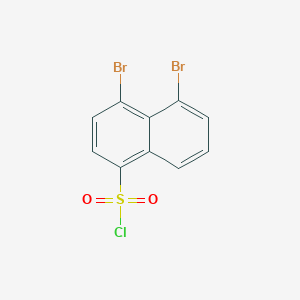
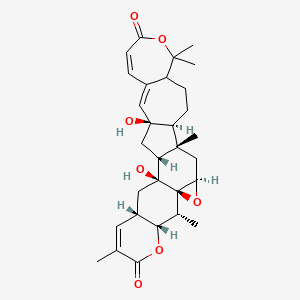
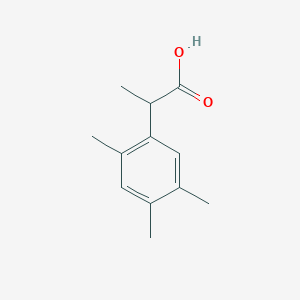
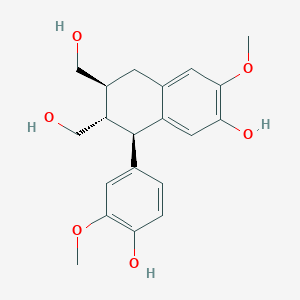
![2-Chloro-N-{2-[2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide](/img/structure/B15240910.png)
